4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile
Description
4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is a synthetic nitrile derivative featuring a fluorinated indole core. Its structure comprises:
- Butanenitrile chain: A four-carbon nitrile group at position 1, contributing to hydrophobicity and reactivity.
This compound’s design suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, leveraging its fluorinated and nitrile functionalities for targeted interactions.
Properties
IUPAC Name |
4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-5-8-10(9(14)6-7)16(4-2-1-3-15)12(18)11(8)17/h5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSUAJXRDMMJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2CCCC#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile typically involves the reaction of 5,7-difluoroindole with butanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs in Plant-Derived Nitriles
Key Compounds :
- 3MTP-CN (4-(Methylthio)butanenitrile) and 4MTB-CN (5-(Methylthio)pentanenitrile) Source: Hydrolysis products of glucosinolates in Brassica oleracea . Structural Differences:
- Lack the indole core and dioxo groups.
- Feature methylthio (-SCH3) substituents instead of fluorine.
- Functional Impact :
- Plant nitriles are volatile and involved in herbivore deterrence.
- The target compound’s fluorinated indole core likely enhances stability and specificity for non-volatile applications (e.g., pharmaceuticals).
Table 1 : Comparison of Plant Nitriles vs. Target Compound
Complex Indole Derivatives in Pharmaceuticals
Example: (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one
- Structural Differences: Bulky substituents (dimethylaminoethyl, oxazolidinone) vs. the target’s dioxo and nitrile groups. No fluorine atoms.
- Functional Impact :
- Designed for high-affinity binding (e.g., kinase inhibition).
- The target compound’s dioxo groups may enable covalent binding, while fluorines enhance metabolic stability.
Table 3 : Pharmaceutical Indoles vs. Target Compound
| Property | Oxazolidinone-Indole | Target Compound |
|---|---|---|
| Substituents | -N(CH3)2, oxazolidinone | -F, -CN, -C=O |
| Binding Mechanism | Non-covalent | Potential covalent |
| Application | Therapeutics | Therapeutics/Agrochemicals |
Biological Activity
4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a difluorinated indole moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.22 g/mol. The compound exhibits properties that suggest potential bioactivity, including the presence of multiple functional groups that can interact with biological targets.
Research indicates that compounds similar to this compound may exhibit their effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives. For instance:
- A study demonstrated that indole-based compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Another research highlighted that this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research found that similar indole derivatives exhibited activity against Gram-positive and Gram-negative bacteria.
- Preliminary data suggest that this compound may possess similar antimicrobial effects.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | 10 |
This dose-dependent response suggests significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using a disc diffusion method. The findings were:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate that the compound possesses notable antimicrobial properties worthy of further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
